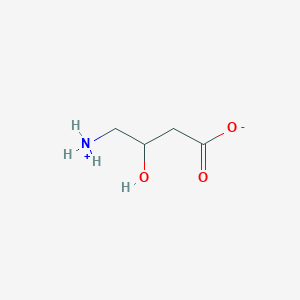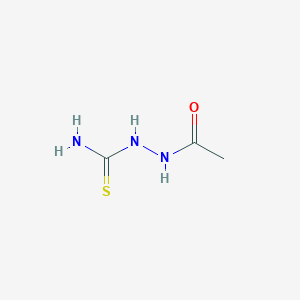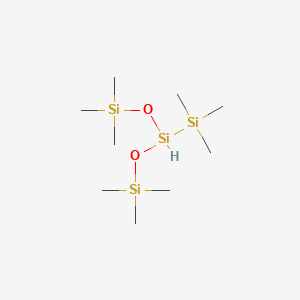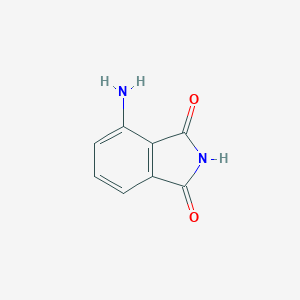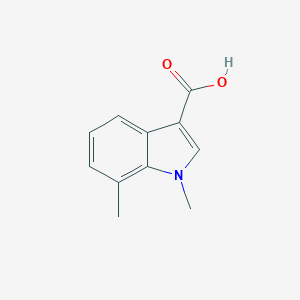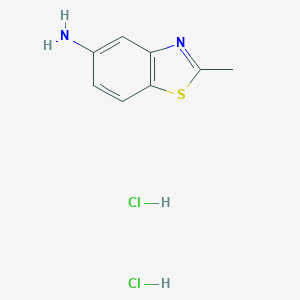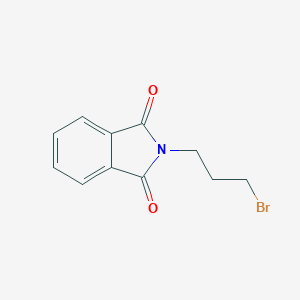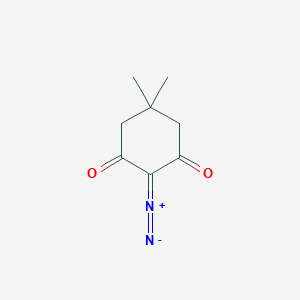
Diazodimedona
Descripción general
Descripción
Diazodimedone, also known as 2-Diazo-5,5-dimethyl-1,3-cyclohexanedione, is a diazo compound with the molecular formula C8H10N2O2. It is characterized by the presence of a diazo group (-N=N-) attached to a cyclohexanedione ring. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations .
Aplicaciones Científicas De Investigación
Diazodimedone has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of nitrogen-containing heterocycles and other complex organic molecules.
Medicinal Chemistry: Diazodimedone derivatives are explored for their potential biological activities and therapeutic applications.
Material Science: The compound is used in the development of novel materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diazodimedone can be synthesized through diazo transfer reactions involving 1,3-dicarbonyl compounds and tosyl azide. The reaction typically involves the use of tosyl azide as the diazo transfer reagent, followed by chromatographic purification on silica gel or alumina . Another method involves the decomposition of diazomethane in the presence of diketones .
Industrial Production Methods: While specific industrial production methods for diazodimedone are not extensively documented, the general approach involves large-scale diazo transfer reactions with appropriate safety measures due to the potential hazards associated with diazo compounds .
Análisis De Reacciones Químicas
Types of Reactions: Diazodimedone undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions with thioketones, leading to the formation of thiocarbonyl ylides and subsequent 1,3-oxathioles.
Carbene Insertion Reactions: The decomposition of diazodimedone in the presence of rhodium(II) acetate generates diketocarbene, which can insert into C-H bonds of aromatic compounds.
Common Reagents and Conditions:
Rhodium(II) Acetate: Used as a catalyst for carbene generation and insertion reactions.
Thioketones: React with diazodimedone in cycloaddition reactions to form heterocyclic compounds.
Major Products Formed:
1,3-Oxathioles: Formed from the cycloaddition of diazodimedone with thioketones.
Phenylcyclohexanedione Derivatives: Formed from the insertion of diketocarbene into aromatic compounds.
Mecanismo De Acción
The mechanism of action of diazodimedone involves the generation of reactive intermediates such as carbenes and ylides. These intermediates can undergo various transformations, including cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Diazodimedone can be compared with other diazodicarbonyl compounds such as diazoacetylacetone and dimethyl diazomalonate. While all these compounds share the diazo group and dicarbonyl structure, diazodimedone is unique in its reactivity and the types of products it forms . For example:
Diazoacetylacetone: More reactive in cycloaddition reactions compared to diazodimedone.
Dimethyl Diazomalonate: Undergoes competitive 1,3-electrocyclization to form thiiranes and alkenes.
Conclusion
Diazodimedone is a versatile and reactive compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique reactivity and ability to form diverse products make it a valuable reagent in various chemical transformations.
Propiedades
IUPAC Name |
2-diazo-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYBIUAWCVPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=[N+]=[N-])C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326565 | |
| Record name | Diazodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807-68-7 | |
| Record name | Diazodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




